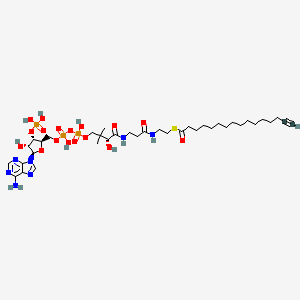
Samidorphan L-malate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Samidorphan L-malate is a novel opioid receptor antagonist that has gained attention for its potential therapeutic applications. It is structurally related to naltrexone and has a higher affinity for opioid receptors, making it a potent μ-opioid receptor antagonist . This compound is primarily used in combination with olanzapine to mitigate the weight gain and metabolic dysfunction associated with antipsychotic treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Samidorphan L-malate involves multiple steps, starting from commercially available precursors. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to introduce the necessary pharmacophores . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Samidorphan L-malate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further utilized for pharmacological studies .
Scientific Research Applications
Samidorphan L-malate has a wide range of scientific research applications:
Mechanism of Action
Samidorphan L-malate functions as an opioid receptor modulator. It binds with high affinity to μ-, κ-, and δ-opioid receptors, acting as an antagonist at μ-opioid receptors and a partial agonist at κ- and δ-opioid receptors . This modulation of opioid receptors helps mitigate the adverse metabolic effects associated with antipsychotic treatment .
Comparison with Similar Compounds
Similar Compounds
Naltrexone: Another opioid receptor antagonist with a similar structure but lower affinity for opioid receptors.
Buprenorphine: A mixed μ-opioid receptor partial agonist and κ-opioid receptor antagonist, used in combination with Samidorphan for antidepressant effects.
Uniqueness
Samidorphan L-malate is unique due to its higher affinity for opioid receptors and its ability to mitigate weight gain and metabolic dysfunction when used in combination with antipsychotics . This makes it a valuable addition to psychiatric treatment regimens.
Properties
CAS No. |
1204592-75-5 |
|---|---|
Molecular Formula |
C25H32N2O9 |
Molecular Weight |
504.5 g/mol |
IUPAC Name |
(1R,9R,10S)-17-(cyclopropylmethyl)-3,10-dihydroxy-13-oxo-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4-carboxamide;(2S)-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C21H26N2O4.C4H6O5/c22-19(26)15-4-3-13-9-16-21(27)6-5-14(24)10-20(21,17(13)18(15)25)7-8-23(16)11-12-1-2-12;5-2(4(8)9)1-3(6)7/h3-4,12,16,25,27H,1-2,5-11H2,(H2,22,26);2,5H,1H2,(H,6,7)(H,8,9)/t16-,20-,21-;2-/m10/s1 |
InChI Key |
RARHXUAUPNYAJF-QSYGGRRVSA-N |
Isomeric SMILES |
C1CC1CN2CC[C@]34CC(=O)CC[C@]3([C@H]2CC5=C4C(=C(C=C5)C(=O)N)O)O.C([C@@H](C(=O)O)O)C(=O)O |
Canonical SMILES |
C1CC1CN2CCC34CC(=O)CCC3(C2CC5=C4C(=C(C=C5)C(=O)N)O)O.C(C(C(=O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 3,3-dimethyl-2-[(1-pent-4-enylindazole-3-carbonyl)amino]butanoate](/img/structure/B10827576.png)




![2-[4-(10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetic acid](/img/structure/B10827598.png)
![methyl (1S,14E,16R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B10827604.png)

![6,6,9-Trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol acetate](/img/structure/B10827628.png)
![N-[3-[[[2-(5-chloro-4-fluoro-1H-benzimidazol-2-yl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]-N-methylmethanesulfonamide](/img/structure/B10827634.png)

